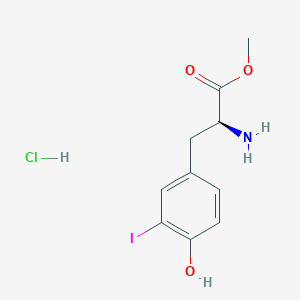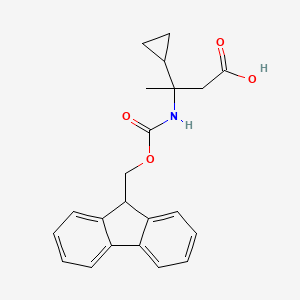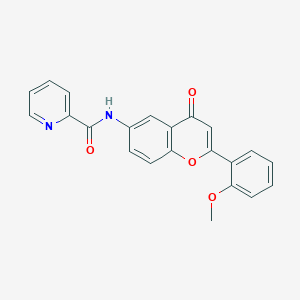
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a picolinamide group (derived from picolinic acid, a pyridine carboxylic acid), and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The chromene ring, picolinamide group, and methoxyphenyl group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. The chromene ring, for example, is a common motif in organic chemistry and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Analysis
Analytical methods for determining antioxidant activity are crucial in various scientific fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others based on spectrophotometry are employed to assess the antioxidant capacity of complex samples, including those containing N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide. These assays, relying on chemical reactions and the monitoring of characteristic colors or solution discoloration, have been applied successfully in antioxidant analysis (Munteanu & Apetrei, 2021).
Anticancer Drug Research
The search for anticancer drugs with high tumor specificity and reduced toxicity to normal cells is a significant area of scientific research. Compounds, including N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide, are evaluated for their potential to induce apoptotic cell death in cancer cells while sparing healthy cells, such as keratinocytes. Quantitative structure-activity relationship analysis helps in understanding the molecular features that contribute to the compounds' tumor specificity and guides the chemical modification of lead compounds to enhance their anticancer properties (Sugita et al., 2017).
Synthetic Protocols for Pharmacologically Important Compounds
The synthesis of compounds like N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide involves complex chemical protocols aimed at creating pharmacologically relevant molecules. Literature reviews on synthetic procedures for such compounds highlight the importance of various reactions, including Suzuki coupling and Michael acceptor reactions with dicarbonyl compounds. These methodologies are crucial for producing compounds with significant pharmacological activities (Mazimba, 2016).
Interaction with Biological Molecules
The interaction of compounds like N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)picolinamide with biological molecules such as DNA and proteins is a key area of research. Studies involving absorption titrations, viscosity measurements, and gel electrophoresis help in understanding how these compounds interact with DNA, potentially leading to therapeutic applications in diseases like cancer. The ability to form coupling adducts with DNA or undergo oxidation without coupling is studied to elucidate their mechanisms of action and potential as therapeutic agents (Ilyasov et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-19-8-3-2-6-15(19)21-13-18(25)16-12-14(9-10-20(16)28-21)24-22(26)17-7-4-5-11-23-17/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACTVVAPZJSNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

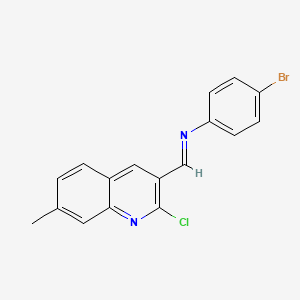
![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2612016.png)

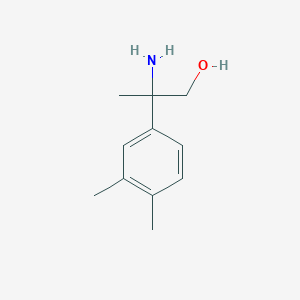
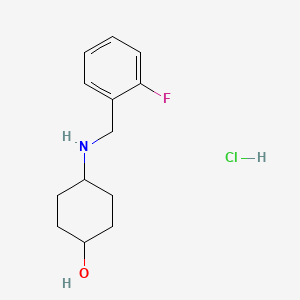
![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate](/img/structure/B2612021.png)
![(Z)-3-(2-methoxyethyl)-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2612022.png)


![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2612029.png)
